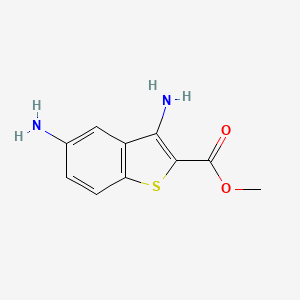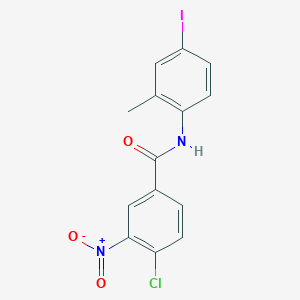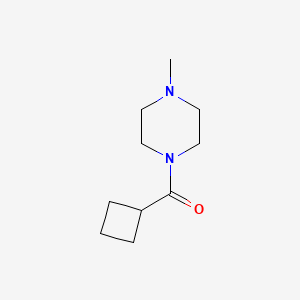![molecular formula C17H16I2N2O2 B7464851 2,5-diiodo-N-[3-(2-methylpropanoylamino)phenyl]benzamide](/img/structure/B7464851.png)
2,5-diiodo-N-[3-(2-methylpropanoylamino)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-diiodo-N-[3-(2-methylpropanoylamino)phenyl]benzamide, also known as MLN4924, is a small molecule inhibitor that has been widely studied in the field of cancer research. It was first discovered by Millennium Pharmaceuticals and has since been the subject of numerous studies due to its potential as a therapeutic agent for cancer treatment.
Mecanismo De Acción
2,5-diiodo-N-[3-(2-methylpropanoylamino)phenyl]benzamide inhibits NAE, which in turn prevents the activation of the NEDD8 protein. NEDD8 is a small protein that is involved in the modification of other proteins, including those that regulate the cell cycle and DNA repair. By inhibiting NAE, 2,5-diiodo-N-[3-(2-methylpropanoylamino)phenyl]benzamide disrupts the ubiquitin-proteasome pathway and leads to the accumulation of proteins that are critical for cell cycle progression and DNA repair. This ultimately results in cell death and the inhibition of tumor growth.
Biochemical and Physiological Effects:
2,5-diiodo-N-[3-(2-methylpropanoylamino)phenyl]benzamide has been shown to have a range of biochemical and physiological effects in cancer cells. It induces cell cycle arrest, inhibits DNA repair, and promotes apoptosis (programmed cell death). It also inhibits the migration and invasion of cancer cells, which is important for preventing metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2,5-diiodo-N-[3-(2-methylpropanoylamino)phenyl]benzamide in lab experiments is its potency and specificity. It has been shown to have a high affinity for NAE and is able to inhibit its activity at low concentrations. However, one limitation is that 2,5-diiodo-N-[3-(2-methylpropanoylamino)phenyl]benzamide may have off-target effects on other proteins in the ubiquitin-proteasome pathway, which could complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research involving 2,5-diiodo-N-[3-(2-methylpropanoylamino)phenyl]benzamide. One area of interest is the development of combination therapies that use 2,5-diiodo-N-[3-(2-methylpropanoylamino)phenyl]benzamide in combination with other anti-cancer agents. Another direction is the investigation of 2,5-diiodo-N-[3-(2-methylpropanoylamino)phenyl]benzamide in other types of cancer, such as breast cancer and leukemia. Additionally, there is ongoing research into the development of more potent and selective NAE inhibitors that could be used as cancer therapeutics.
Métodos De Síntesis
The synthesis of 2,5-diiodo-N-[3-(2-methylpropanoylamino)phenyl]benzamide involves several steps, including the reaction of 2,5-dibromo-4-nitrobenzoic acid with N-(2-methylpropanoyl)-3-aminophenylboronic acid, followed by the reduction of the nitro group and the subsequent reaction with N-iodosuccinimide. The final product is obtained through purification using column chromatography.
Aplicaciones Científicas De Investigación
2,5-diiodo-N-[3-(2-methylpropanoylamino)phenyl]benzamide has been shown to have potent anti-tumor activity in preclinical studies. It works by inhibiting the activity of the NEDD8-activating enzyme (NAE), which is involved in the ubiquitin-proteasome pathway. This pathway plays a crucial role in the regulation of cell growth and division, and its dysregulation is a hallmark of cancer.
Propiedades
IUPAC Name |
2,5-diiodo-N-[3-(2-methylpropanoylamino)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16I2N2O2/c1-10(2)16(22)20-12-4-3-5-13(9-12)21-17(23)14-8-11(18)6-7-15(14)19/h3-10H,1-2H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVUJLTMCMLHNJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)NC(=O)C2=C(C=CC(=C2)I)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16I2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-diiodo-N-[3-(2-methylpropanoylamino)phenyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-(6-methoxy-1H-indol-3-yl)ethyl]prop-2-enamide](/img/structure/B7464800.png)




![2-[4-(difluoromethoxy)phenyl]-1H-benzimidazole](/img/structure/B7464830.png)
![[2-(4-Iodoanilino)-2-oxoethyl] 2-(4-methylbenzoyl)benzoate](/img/structure/B7464837.png)
![2-Chloro-5-[(4-methylphenoxy)methyl]-1,3-thiazole](/img/structure/B7464841.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxochromene-3-carboxamide](/img/structure/B7464860.png)
![Ethyl 2-methyl-5-[(4-methylphenyl)sulfonylcarbamoyloxy]-1-benzofuran-3-carboxylate](/img/structure/B7464867.png)